4-Bromo-3-chloro-N,N-diethylbenzylamine
Description
4-Bromo-3-chloro-N,N-diethylbenzylamine (CAS: 1414870-60-2, MFCD22628226) is a tertiary amine featuring a benzylamine backbone substituted with bromo (Br) and chloro (Cl) groups at the 4- and 3-positions, respectively, and N,N-diethyl functional groups . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions or coupling reactions, as seen in analogous benzylamine derivatives .
Properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUCGVJXCDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231390 | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-60-2 | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-N,N-diethylbenzylamine typically involves the alkylation of 4-bromo-3-chlorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-N,N-diethylbenzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylamines.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Scientific Research Applications
4-Bromo-3-chloro-N,N-diethylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-N,N-diethylbenzylamine depends on its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
4-Chloro-N-[4-(diethylamino)benzylidene]aniline
This Schiff base compound shares the N,N-diethylamino group and halogen substituents but differs in backbone structure. Crystallographic data reveal a dihedral angle of ~61° between the two benzene rings in its asymmetric unit, indicating significant non-planarity. In contrast, 4-bromo-3-chloro-N,N-diethylbenzylamine likely adopts a more linear conformation due to the absence of an imine bond, which could influence its coordination chemistry and solubility .
2-Amino-3-bromo-5-carbethoxy-N,N-diethylbenzylamine
This derivative introduces a carbethoxy group at the 5-position and an amino group at the 2-position. The additional substituents increase steric bulk and polarity, leading to higher melting points (e.g., 190–194°C for its hydrochloride salt) compared to the target compound, which lacks these groups .
Reactivity in Oxidation Reactions
RuO₄-mediated oxidation studies highlight critical differences between N,N-dimethyl- and N,N-diethylbenzylamines. For N,N-diethylbenzylamine derivatives like the target compound, oxidation preferentially targets the benzylic C-H bond, yielding benzaldehyde derivatives. In contrast, N,N-dimethyl analogs exhibit mixed regioselectivity, with competing cleavage of the N-methyl groups. This difference underscores the steric and electronic effects of ethyl vs. methyl groups on reaction pathways .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Pharmacological Potential: Derivatives like 2-acetamino-3-bromo-5-carbethoxy-N,N-diethylbenzylamine show anti-ulcerogenic and antitussive activity, suggesting that halogen and carbethoxy groups enhance bioactivity. The target compound’s bromo and chloro substituents may similarly modulate receptor interactions .
- Coordination Chemistry: The linear conformation of this compound could improve its utility as a ligand compared to Schiff base analogs, which exhibit steric constraints due to non-planar structures .
- Safety Profile : While specific toxicity data for the target compound are lacking, related benzylamines (e.g., p-chloro-N,N-diethylbenzylamine) show moderate acute toxicity (rat LD₅₀: 1450 mg/kg), underscoring the need for careful handling .
Biological Activity
4-Bromo-3-chloro-N,N-diethylbenzylamine is a halogenated benzylamine compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents, alongside a diethylamino group, suggests diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16BrClN
- Molecular Weight : 283.62 g/mol
- Structural Features : The compound features a benzene ring substituted at the 4-position with a bromine atom and at the 3-position with a chlorine atom, along with a diethylamino group attached to the benzyl carbon.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-chloro-N,N-dimethylbenzylamine | Dimethyl instead of diethyl groups | May exhibit different pharmacological profiles |
| 1-Bromo-3-chloro-5,5-dimethylhydantoin | Contains a hydantoin moiety | Known for its biocidal properties |
| 4-Bromo-3-chloro-2-methylaniline | Methyl group at the ortho position | Different reactivity due to steric hindrance |
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and specificity.
Potential Interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist, altering receptor activity and influencing cellular responses.
Pharmacological Studies
Research indicates that compounds similar to this compound can exhibit various pharmacological effects, including:
- Antimicrobial activity
- Antidepressant properties
- Anti-inflammatory effects
These activities are often linked to their structural characteristics and interaction dynamics with biological systems.
Study on Binding Affinity
A study focused on the binding affinity of this compound to specific receptors demonstrated promising results. The compound showed significant binding interactions with serotonin receptors, suggesting potential applications in treating mood disorders.
Toxicological Assessment
Another investigation assessed the toxicological profile of the compound. Results indicated that while it exhibits some cytotoxicity at high concentrations, its therapeutic window remains favorable for further development in medicinal chemistry.
Applications in Drug Development
Given its unique properties, this compound is being explored as a lead compound for drug development. Its potential applications include:
- Neurological Disorders : Targeting neurotransmitter systems for conditions such as depression and anxiety.
- Infectious Diseases : Developing antimicrobial agents based on its structural framework.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
